5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one 5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Brand Name: Vulcanchem
CAS No.: 1035229-33-4
VCID: VC2932571
InChI: InChI=1S/C17H14ClNO4/c18-8-13(20)12-6-7-14(16-17(12)23-10-15(21)19-16)22-9-11-4-2-1-3-5-11/h1-7H,8-10H2,(H,19,21)
SMILES: C1C(=O)NC2=C(C=CC(=C2O1)C(=O)CCl)OCC3=CC=CC=C3
Molecular Formula: C17H14ClNO4
Molecular Weight: 331.7 g/mol

5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

CAS No.: 1035229-33-4

Cat. No.: VC2932571

Molecular Formula: C17H14ClNO4

Molecular Weight: 331.7 g/mol

* For research use only. Not for human or veterinary use.

5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one - 1035229-33-4

Specification

CAS No. 1035229-33-4
Molecular Formula C17H14ClNO4
Molecular Weight 331.7 g/mol
IUPAC Name 8-(2-chloroacetyl)-5-phenylmethoxy-4H-1,4-benzoxazin-3-one
Standard InChI InChI=1S/C17H14ClNO4/c18-8-13(20)12-6-7-14(16-17(12)23-10-15(21)19-16)22-9-11-4-2-1-3-5-11/h1-7H,8-10H2,(H,19,21)
Standard InChI Key BZZOXWZXEQFUKK-UHFFFAOYSA-N
SMILES C1C(=O)NC2=C(C=CC(=C2O1)C(=O)CCl)OCC3=CC=CC=C3
Canonical SMILES C1C(=O)NC2=C(C=CC(=C2O1)C(=O)CCl)OCC3=CC=CC=C3

Introduction

Structural Characteristics and Identification

Core Structure and Functional Groups

5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b] oxazin-3(4H)-one features a benzo[b] oxazin-3(4H)-one heterocyclic system as its core structure. This benzoxazine scaffold is characterized by a fused benzene ring with a 1,4-oxazine moiety containing a carbonyl group at position 3. The compound bears two key substituents: a benzyloxy group at position 5 and a 2-chloroacetyl group at position 8 . The benzyloxy group consists of a phenyl ring connected to the core structure via an oxygen-methylene bridge, while the 2-chloroacetyl group contains a chlorine-substituted acetyl functionality that provides a reactive site for further chemical modifications. This structural configuration contributes to the compound's distinctive chemical behavior and potential biological activities.

Molecular Identifiers and Chemical Representation

The compound is uniquely identified through several standardized chemical identifiers. Its CAS registry number is 1035229-33-4, which serves as its unique identifier in chemical databases . It has a molecular formula of C₁₇H₁₄ClNO₄, indicating the presence of 17 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms . The molecular weight of the compound is precisely 331.75 g/mol, which is consistent with its elemental composition .

The compound can be represented using various chemical notations, including:

Notation TypeRepresentation
SMILESC1C(=O)NC2=C(C=CC(=C2O1)C(=O)CCl)OCC3=CC=CC=C3
InChIInChI=1S/C17H14ClNO4/c18-8-13(20)12-6-7-14(16-17(12)23-10-15(21)19-16)22-9-11-4-2-1-3-5-11/h1-7H,8-10H2,(H,19,21)
InChIKeyBZZOXWZXEQFUKK-UHFFFAOYSA-N

These representations serve as standardized methods for encoding the compound's structure in chemical databases and literature, facilitating its identification and retrieval in research contexts .

Synonyms and Alternative Nomenclature

In chemical databases and literature, the compound is also known by several synonym names:

  • 8-(2-chloroacetyl)-5-phenylmethoxy-4H-1,4-benzoxazin-3-one

  • MFCD22575152 (Molecular formula concise dialog)

  • SCHEMBL1559916

  • BZZOXWZXEQFUKK-UHFFFAOYSA-N (InChIKey identifier)

Physicochemical Properties

Physical State and Appearance

Although specific information on physical appearance is limited in available sources, similar benzoxazine derivatives typically exist as crystalline solids. Based on synthesis reports, 5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b] oxazin-3(4H)-one has been described as a "light brown crystalline solid" or "yellow solid" after isolation and purification .

Thermodynamic and Physical Properties

The compound possesses several notable physicochemical properties that define its behavior under various conditions. These properties, summarized in Table 1, provide valuable information for handling, storage, and application purposes.

Table 1: Key Physicochemical Properties of 5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b] oxazin-3(4H)-one

PropertyValueDetermination Method
Molecular Weight331.75 g/molCalculated from molecular formula
Density1.340±0.06 g/cm³Predicted
Boiling Point588.3±50.0°C at 760 mmHgPredicted
LogP3.10310Computed value
Polar Surface Area (PSA)68.12000Computed value
Melting PointNot reported-

The relatively high boiling point (588.3±50.0°C) indicates strong intermolecular forces, likely due to the presence of hydrogen bonding capabilities via the secondary amide group in the oxazinone ring . The LogP value of 3.10310 suggests moderate lipophilicity, indicating potential for membrane permeability while maintaining some water solubility, properties important for bioavailability in potential pharmaceutical applications .

Solubility and Solution Properties

Synthetic Methodologies

Synthetic Routes and Precursors

The primary synthetic pathway to 5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b] oxazin-3(4H)-one involves the chlorination of its acetyl precursor, 8-acetyl-5-(benzyloxy)-2H-benzo[b] oxazin-3(4H)-one (CAS: 1035229-32-3). This precursor, in turn, can be synthesized from 1-(3-amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone through reactions with chloroacetyl chloride followed by cyclization .

  • Preparation of 1-(3-amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone

  • Reaction with chloroacetyl chloride to form an intermediate

  • Cyclization to form 8-acetyl-5-(benzyloxy)-2H-benzo[b] oxazin-3(4H)-one

  • Chlorination of the acetyl group to yield 5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b] oxazin-3(4H)-one

Optimized Reaction Conditions

Several protocols have been reported for the final chlorination step, with variations in reagents, solvents, and reaction conditions. The most commonly reported method utilizes benzyltrimethylammonium dichloroiodate as the chlorinating agent. Table 2 summarizes the reported reaction conditions and corresponding yields.

Table 2: Synthetic Conditions for the Preparation of 5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b] oxazin-3(4H)-one

ReagentsSolvent SystemTemperatureReaction TimeYieldProtection Needs
Benzyltrimethylammonium dichloroiodateDCM/AcOH/Water (100:33:5.5 mL)65°C20 hours94%None reported
Benzyltrimethylammonium dichloroiodateDCM/AcOH/Water (65:22:3.6 mL)65°C18 hours89%Protection from light
Benzyltrimethylammonium dichloroiodateEthanol/WaterReflux1 hourNot specifiedNone reported

The highest reported yield (94%) was achieved using benzyltrimethylammonium dichloroiodate in a dichloromethane/acetic acid/water solvent system at 65°C for 20 hours . The reaction typically requires workup with aqueous sodium bisulfite to quench excess reagent, followed by filtration and washing of the solid product.

Purification and Characterization

After synthesis, the crude product is typically isolated by filtration and purified by washing with appropriate solvents. In some protocols, the product is washed sequentially with water and ether, then dried under vacuum at 40°C . The purity of the synthesized compound can be verified through analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), with reported retention times and mass values corresponding to the expected molecular ion (m/z 332 [M+H]+) .

Structural Analogs and Related Compounds

Position Isomers

Several structural isomers of 5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b] oxazin-3(4H)-one have been reported, differing primarily in the position of the substituents on the benzoxazine scaffold. A notable example is 6-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b] oxazin-3(4H)-one (CAS: 869478-10-4), where the benzyloxy group is located at position 6 rather than position 5 . This positional isomer shares many physicochemical properties with the title compound but may exhibit different biological activities due to altered spatial arrangements of the functional groups.

Functional Group Variations

Several compounds with variations in the functional groups have been reported, maintaining the core benzoxazine scaffold but featuring different substituents. These analogs are summarized in Table 3, along with their similarity indices relative to 5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b] oxazin-3(4H)-one.

Table 3: Structural Analogs of 5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b] oxazin-3(4H)-one

Compound NameCAS NumberStructural DifferenceSimilarity Index
8-Acetyl-5-(benzyloxy)-2H-benzo[b] oxazin-3(4H)-one1035229-32-3Acetyl instead of 2-chloroacetyl at position 80.91
5-(Benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b] oxazin-3(4H)-oneNot specifiedOxiran-2-yl instead of 2-chloroacetyl at position 8Not specified
N-(3-Acetyl-5-(benzyloxy)-2-hydroxyphenyl)-2-chloroacetamide1799412-36-4Open-ring precursor0.83
8-Acetyl-6-(benzyloxy)-2H-benzo[b] oxazin-3(4H)-one869478-09-1Acetyl instead of 2-chloroacetyl and benzyloxy at position 60.86

The acetyl precursor (CAS: 1035229-32-3) shows the highest similarity (0.91) to the title compound, differing only in the absence of the chlorine atom on the acetyl group . The epoxide derivative (oxiran-2-yl at position 8) represents a potentially important intermediate for further functionalization.

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